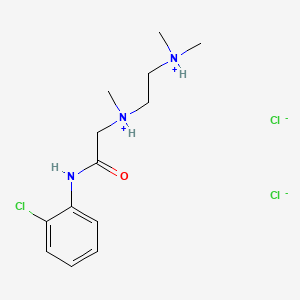
o-Chloro-2-(methyl(2-(dimethylamino)ethyl)amino)acetanilide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-chloroanilino)-2-oxoethyl]-[2-(dimethylazaniumyl)ethyl]-methylazanium dichloride is a complex organic compound that features both chloroaniline and dimethylazaniumyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-chloroanilino)-2-oxoethyl]-[2-(dimethylazaniumyl)ethyl]-methylazanium dichloride typically involves multiple steps. The initial step often includes the formation of the chloroaniline derivative, followed by the introduction of the oxoethyl group. The final step involves the addition of the dimethylazaniumyl group, resulting in the formation of the dichloride salt. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of [2-(2-chloroanilino)-2-oxoethyl]-[2-(dimethylazaniumyl)ethyl]-methylazanium dichloride may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(2-chloroanilino)-2-oxoethyl]-[2-(dimethylazaniumyl)ethyl]-methylazanium dichloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds with different functional groups.
Applications De Recherche Scientifique
[2-(2-chloroanilino)-2-oxoethyl]-[2-(dimethylazaniumyl)ethyl]-methylazanium dichloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of [2-(2-chloroanilino)-2-oxoethyl]-[2-(dimethylazaniumyl)ethyl]-methylazanium dichloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other chloroaniline derivatives and dimethylazaniumyl-containing compounds. Examples include:
Chloroaniline derivatives: Compounds with similar chloroaniline structures but different substituents.
Dimethylazaniumyl compounds: Compounds containing the dimethylazaniumyl group but with different functional groups attached.
Uniqueness
The uniqueness of [2-(2-chloroanilino)-2-oxoethyl]-[2-(dimethylazaniumyl)ethyl]-methylazanium dichloride lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
101651-65-4 |
|---|---|
Formule moléculaire |
C13H22Cl3N3O |
Poids moléculaire |
342.7 g/mol |
Nom IUPAC |
[2-(2-chloroanilino)-2-oxoethyl]-[2-(dimethylazaniumyl)ethyl]-methylazanium;dichloride |
InChI |
InChI=1S/C13H20ClN3O.2ClH/c1-16(2)8-9-17(3)10-13(18)15-12-7-5-4-6-11(12)14;;/h4-7H,8-10H2,1-3H3,(H,15,18);2*1H |
Clé InChI |
XELBOPHJKRXBEN-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CC[NH+](C)CC(=O)NC1=CC=CC=C1Cl.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



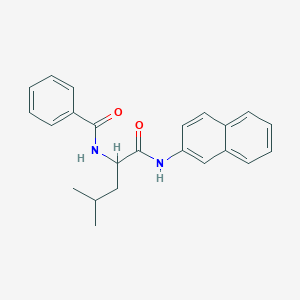
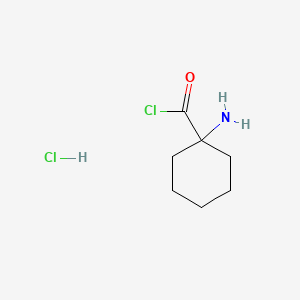
![1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester](/img/structure/B13741568.png)
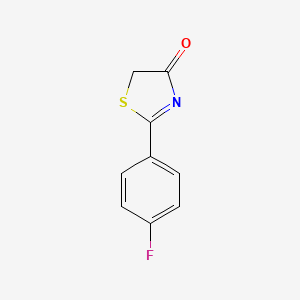
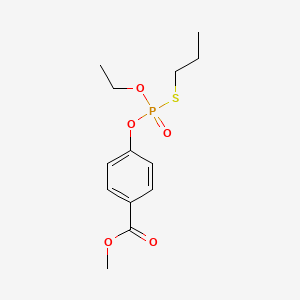

![(5Z)-5-[(2E)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-(N-phenylanilino)-1,3-thiazol-4-one](/img/structure/B13741595.png)
![Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt](/img/structure/B13741598.png)



![1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester](/img/structure/B13741620.png)

